molecular formula C14H20O3 B14204754 1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene CAS No. 831171-11-0

1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene

Cat. No.: B14204754
CAS No.: 831171-11-0
M. Wt: 236.31 g/mol
InChI Key: LDYYYKBHILILRW-UHFFFAOYSA-N
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Description

1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene is an organic compound with the molecular formula C13H18O3 It is characterized by the presence of a benzene ring substituted with two methoxy groups and an ether linkage to a dimethylbutenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene typically involves the reaction of 3,5-dimethoxyphenol with 2,3-dimethylbut-2-en-1-ol in the presence of an acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of the phenol reacts with the alcohol to form the ether linkage.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of optimized reaction conditions, such as temperature control and the presence of suitable catalysts, is crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Hydroquinones or other reduced forms.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,2-Dimethylbut-3-yn-1-yl)oxy]-3,5-dimethoxybenzene
  • 1-[(2,3-Dimethylbut-3-en-1-yl)oxy]-2,3-dimethylbut-2-en-1-ol

Uniqueness

1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

CAS No.

831171-11-0

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

1-(2,3-dimethylbut-2-enoxy)-3,5-dimethoxybenzene

InChI

InChI=1S/C14H20O3/c1-10(2)11(3)9-17-14-7-12(15-4)6-13(8-14)16-5/h6-8H,9H2,1-5H3

InChI Key

LDYYYKBHILILRW-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)COC1=CC(=CC(=C1)OC)OC)C

Origin of Product

United States

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